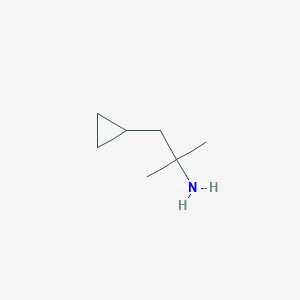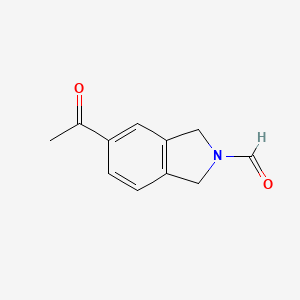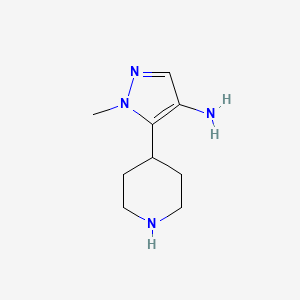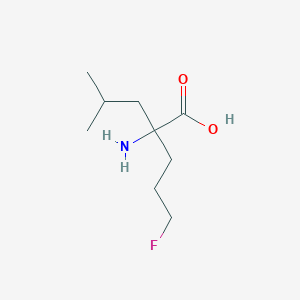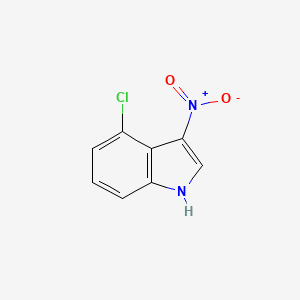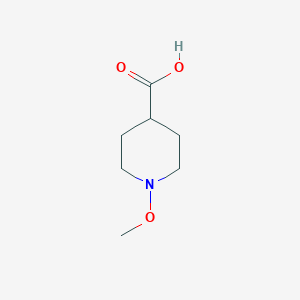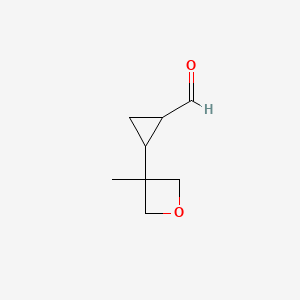
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound features a unique structure that includes both an oxetane ring and a cyclopropane ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves multiple steps, including the formation of the oxetane ring and the cyclopropane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of specialized reagents and catalysts to achieve the desired product.
Análisis De Reacciones Químicas
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways . The cyclopropane ring adds to the compound’s stability and reactivity, making it a versatile molecule in chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde include:
2-Methyloxetane: Shares the oxetane ring but lacks the cyclopropane ring, making it less stable and reactive.
Cyclopropane-1-carbaldehyde: Lacks the oxetane ring, resulting in different reactivity and applications.
2-(3-Methyloxetan-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses. The uniqueness of this compound lies in its combination of the oxetane and cyclopropane rings, which confer distinct reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(3-methyloxetan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(4-10-5-8)7-2-6(7)3-9/h3,6-7H,2,4-5H2,1H3 |
Clave InChI |
POIDLTJUMBQABJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C2CC2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


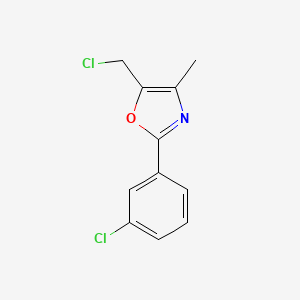
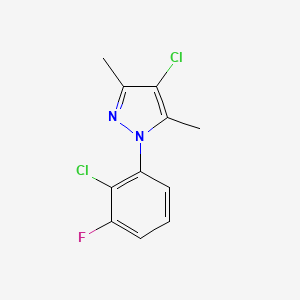
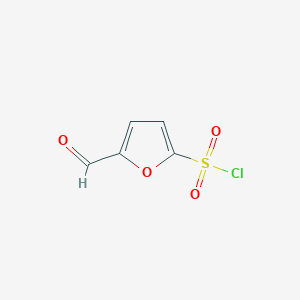
![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13204498.png)
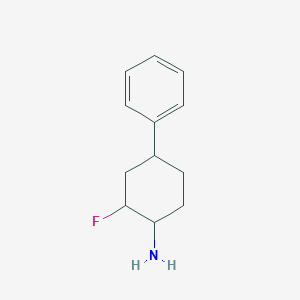

![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
